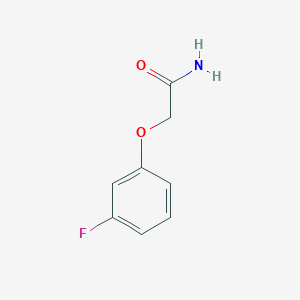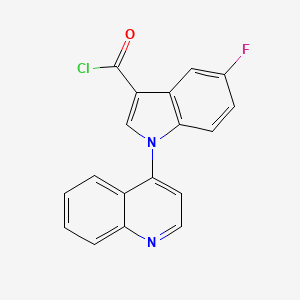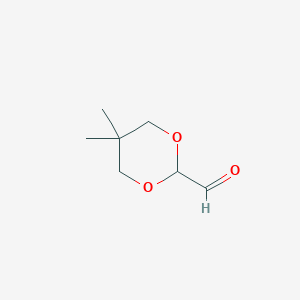
5-(1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,2’H-3,3’-Bipyrazole-5-carboxylic acid is a heterocyclic compound featuring two pyrazole rings connected by a carbon-carbon bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid typically involves the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the presence of nitric acid and iron(III) ions. This reaction results in the formation of the desired compound, which can be isolated as the acid sodium salt Na(H2O)2H2PTCA . The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Nitric acid and iron(III) ions are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tricarboxylic acid derivatives .
Aplicaciones Científicas De Investigación
1H,2’H-3,3’-Bipyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions are mediated by the nitrogen atoms in the pyrazole rings, which act as electron donors .
Comparación Con Compuestos Similares
1H-1,2,3-Triazole-5-carboxylic acid: Another heterocyclic compound with similar structural features but different reactivity and applications.
1H-1,2,4-Triazole-3-carboxylic acid: Known for its use in medicinal chemistry and as a building block for various chemical syntheses.
Uniqueness: 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid is unique due to its dual pyrazole rings, which provide a versatile platform for forming complexes with a wide range of metal ions.
Propiedades
Fórmula molecular |
C7H6N4O2 |
|---|---|
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
3-(1H-pyrazol-5-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c12-7(13)6-3-5(10-11-6)4-1-2-8-9-4/h1-3H,(H,8,9)(H,10,11)(H,12,13) |
Clave InChI |
MBZZAESSKSTTJU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)C2=NNC(=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)










![1-[[(3-Methyl-2-thienyl)carbonyl]amino]cyclohexanecarboxylic acid methyl ester](/img/structure/B8677439.png)

